molecular formula C11H14N2 B12064982 3-(1-Aminobutyl)benzonitrile

3-(1-Aminobutyl)benzonitrile

Cat. No.: B12064982
M. Wt: 174.24 g/mol
InChI Key: VZFNRMDOFIDCCI-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)benzonitrile: is an organic compound with the molecular formula C₁₁H₁₄N₂ It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 1-aminobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Benzonitrile: One common method involves the amination of benzonitrile using an appropriate amine source under catalytic conditions. For example, the reaction of benzonitrile with 1-aminobutane in the presence of a catalyst such as palladium on carbon can yield 3-(1-Aminobutyl)benzonitrile.

    Reductive Amination: Another method involves the reductive amination of 3-cyanobenzaldehyde with 1-aminobutane using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(1-Aminobutyl)benzonitrile can undergo oxidation reactions to form corresponding oxides or nitriles.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-(1-Aminobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

    Drug Development: Due to its structural features, this compound is explored for its potential as a lead compound in the development of new therapeutic agents.

Industry:

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(1-Aminopropyl)benzonitrile
  • 3-(1-Aminoethyl)benzonitrile
  • 3-(1-Aminomethyl)benzonitrile

Comparison:

  • Structural Differences: The length and branching of the alkyl chain attached to the amino group can influence the compound’s physical and chemical properties.
  • Reactivity: The presence of different alkyl groups can affect the compound’s reactivity in chemical reactions.
  • Applications: While similar compounds may have overlapping applications, the specific properties of 3-(1-Aminobutyl)benzonitrile can make it more suitable for certain uses, such as in drug development or materials science.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1-aminobutyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7,11H,2,4,13H2,1H3

InChI Key

VZFNRMDOFIDCCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=C1)C#N)N

Origin of Product

United States

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